REACTION_CXSMILES
|
CN(C)[CH:3]=[O:4].P(Cl)(Cl)(Cl)=[O:7].[CH3:11][N:12]1[CH:16]=[C:15]([NH:17][C:18]([CH2:28]C)=[C:19]([C:24](OC)=O)[C:20]([O:22][CH3:23])=[O:21])[CH:14]=[N:13]1.C[N+](C)=CCl.[Cl-]>ClC(Cl)C>[CH3:11][N:12]1[C:16]2[C:15](=[N:17][C:18]([C:28]([O:4][CH3:3])=[O:7])=[C:19]([C:20]([O:22][CH3:23])=[O:21])[CH:24]=2)[CH:14]=[N:13]1 |f:3.4|
|
Name
|
|
Quantity
|
7.4 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
8.9 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
dimethyl [(1-methylpyrazol-4-yl)amino]butenedicarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1)NC(=C(C(=O)OC)C(=O)OC)CC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+](=CCl)C.[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below 5° C
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to room temperature over four hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for one hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated to a solid which
|
Type
|
CUSTOM
|
Details
|
is chromatographed
|
Type
|
ADDITION
|
Details
|
The fractions containing the desired product
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC2=NC(=C(C=C21)C(=O)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.93 g | |
YIELD: PERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |